tert-butyl (2S,3S)-3-amino-2-methyl-pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (2S,3S)-3-amino-2-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-8(11)5-6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBDQHQZEPPWBJ-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCN1C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Starting Material : The synthesis begins with 2-(S)-(toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, a Boc-protected pyrrolidine derivative with a tosyloxy group at C2.
-
Reduction : Addition of LiEt₃BH (1 M in THF) at 0°C facilitates the cleavage of the tosylate group, yielding the C2-methyl substituent. The reaction proceeds via a two-electron transfer mechanism, retaining the stereochemical integrity of the starting material.
-
Workup : After 15 hours at ambient temperature, the mixture is quenched with water, extracted with chloroform, and purified via flash chromatography to isolate the product as a clear oil (79% yield).
Table 1: Key Reaction Parameters for LiEt₃BH Reduction
| Parameter | Value |
|---|---|
| Reagent | LiEt₃BH (1 M in THF) |
| Temperature | 0°C → ambient |
| Reaction Time | 15 hours |
| Solvent | Tetrahydrofuran (THF) |
| Yield | 79% |
This method’s efficiency stems from the mild reducing conditions and the preservation of the Boc protecting group, which prevents undesired side reactions at the pyrrolidine nitrogen.
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Pressure | 60 psi H₂ |
| Solvent | Methanol |
| Yield | 92% |
This approach’s success depends on the precursor’s geometry and the catalyst’s selectivity. Syn addition of hydrogen across the double bond could establish the (2S,3S) configuration if the starting material’s stereochemistry is appropriately controlled.
Patent-Based Methodologies
A patent describing the preparation of 3-aminopyrrolidine derivatives (CN1229077A) highlights alternative routes, though specific details are sparse. Potential strategies include:
-
Cyclization of Diamines : Ring-closing metathesis or acid-catalyzed cyclization of linear diamines.
-
Asymmetric Catalysis : Use of chiral catalysts to induce enantioselectivity during pyrrolidine formation.
These methods underscore the importance of stereochemical control but require further experimental validation for this specific compound.
Analysis of Stereochemical Control
The (2S,3S) configuration is achieved through:
-
Chiral Pool Synthesis : Using enantiomerically pure starting materials (e.g., L-proline derivatives).
-
Stereospecific Reagents : LiEt₃BH’s selectivity in reducing tosylates without racemization.
-
Catalytic Asymmetric Hydrogenation : Pd/C-mediated hydrogenation with chiral ligands to set both stereocenters in one step.
"The stereochemical outcome of the LiEt₃BH reduction is pivotal, as it dictates the configuration at C2, which subsequently influences the introduction of the C3 amino group."
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2S,3S)-3-amino-2-methyl-pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxylate group may produce alcohols.
Scientific Research Applications
Pharmaceutical Development
Tert-butyl (2S,3S)-3-amino-2-methyl-pyrrolidine-1-carboxylate is utilized in the synthesis of various bioactive molecules. Its amino and carboxyl functional groups make it a versatile intermediate for creating compounds with biological activity. Research has shown its potential in developing inhibitors for enzymes involved in disease pathways, particularly those related to cancer and metabolic disorders.
Asymmetric Synthesis
The compound serves as a chiral building block in asymmetric synthesis, allowing for the production of enantiomerically pure compounds. This is crucial in pharmaceutical applications where the efficacy and safety of drugs can depend on their stereochemistry. The use of this compound has been documented in studies focusing on synthesizing amino acids and peptide analogs with specific stereochemical configurations.
Neuroscience Research
Recent studies have explored the use of this compound in neuroscience, particularly in the development of neuroprotective agents. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation into treatments for neurodegenerative diseases.
Case Study 1: Synthesis of Anticancer Agents
A research team utilized this compound to synthesize a series of novel anticancer agents. The study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound for drug development .
Case Study 2: Chiral Catalysis
In another study, researchers employed this compound as a chiral auxiliary in the synthesis of complex organic molecules. The results indicated that using this compound improved the yield and selectivity of the desired products significantly compared to traditional methods .
Mechanism of Action
The mechanism of action of tert-butyl (2S,3S)-3-amino-2-methyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Compound A : tert-butyl (3S)-3-[(3-amino-2-pyridyl)amino]pyrrolidine-1-carboxylate ()
- Structure: The 3S position bears a (3-amino-2-pyridinyl)amino group instead of a simple amino group.
- Enhanced solubility in polar solvents compared to the target compound.
- Applications : Likely used in medicinal chemistry for kinase inhibitors or metal coordination complexes due to pyridine’s chelating properties .
Compound B : tert-butyl (2S,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate ()
- Structure: Hydroxyl group replaces the amino group at the 3S position.
- Key Differences: Reduced nucleophilicity; hydroxyl groups are less reactive than amines in coupling reactions. Molecular weight: 201.26 (vs. ~200–215 for amino analogs).
- Applications : Intermediate for oxidation to ketones or glycosylation reactions; chiral alcohol in asymmetric synthesis .
Stereoisomeric Variants
Compound C : tert-butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate ()
Compound D : tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate ()
- Key Differences: Stereochemistry at C2 and C3 alters spatial arrangement, affecting interactions in chiral environments (e.g., enzyme binding). Identical molecular formulas (C10H19NO3) and weights (201.26) but distinct optical rotations.
- Applications : Stereochemistry-specific roles in drug development; e.g., one isomer may show higher affinity for a biological target .
Heterocyclic and Extended Substituents
Compound E : tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate ()
- Structure: Imidazolidinone ring fused to the pyrrolidine at C3.
- Key Differences: Increased molecular weight (255.32) and complexity due to the bicyclic structure. The 2-oxoimidazolidinone group may enhance binding to proteases or neurotransmitter receptors.
- Applications: Potential scaffold for CNS drugs or protease inhibitors .
Compound F : tert-butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate ()
Structural Comparison Table
Research and Industrial Relevance
- Synthetic Utility : The target compound’s Boc-protected amine allows for selective deprotection, enabling iterative synthesis of complex molecules. In contrast, hydroxylated analogs (Compounds B–D) are less reactive but serve as chiral auxiliaries .
- Commercial Availability : Multiple suppliers (e.g., AK Scientific, Pharmablock) list these compounds, indicating demand for bespoke chiral intermediates in drug discovery .
Biological Activity
tert-butyl (2S,3S)-3-amino-2-methyl-pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H20N2O2
- Molecular Weight : 200.28 g/mol
- CAS Number : 1610704-18-1
- Purity : Typically >95% in commercial preparations .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound exhibits characteristics typical of amino acid derivatives, which can influence neurotransmitter systems and metabolic processes.
Biological Activity Overview
Research indicates that this compound may have several biological activities:
- Neuroprotective Effects : Preliminary studies suggest that it may exhibit neuroprotective properties by modulating glutamate signaling pathways, which are crucial in neurodegenerative diseases.
- Antioxidant Activity : The compound has been shown to possess antioxidant properties, potentially reducing oxidative stress in cellular models .
- Antimicrobial Properties : Some derivatives of pyrrolidine compounds have demonstrated antimicrobial activity against various pathogens, indicating potential therapeutic applications .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Neuroprotective | Modulation of glutamate signaling | |
| Antioxidant | Reduction in oxidative stress | |
| Antimicrobial | Activity against specific bacterial strains |
Case Study 1: Neuroprotection
A study conducted on neuronal cell lines demonstrated that this compound reduced cell death induced by excitotoxicity. The mechanism was linked to the inhibition of NMDA receptor-mediated calcium influx, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease.
Case Study 2: Antioxidant Effects
In vitro assays showed that the compound exhibited significant free radical scavenging activity. This was assessed using the DPPH assay, where this compound demonstrated a dose-dependent reduction in DPPH radical concentration.
Case Study 3: Antimicrobial Activity
Research evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated that certain concentrations effectively inhibited bacterial growth, highlighting its potential as a lead compound for antibiotic development.
Q & A
Q. What synthetic strategies are effective for achieving high stereochemical purity in tert-butyl (2S,3S)-3-amino-2-methyl-pyrrolidine-1-carboxylate?
- Methodological Answer : The synthesis of stereochemically pure derivatives often involves chiral auxiliaries or enantioselective catalysis. For example, tert-butyl-protected pyrrolidine derivatives can be synthesized via nucleophilic substitution or coupling reactions under controlled conditions. Evidence from related compounds highlights the use of N-protection with Boc groups (e.g., tert-butyl carbamate) to stabilize intermediates during multi-step syntheses . Key steps include:
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?
- Methodological Answer : NMR analysis is critical for confirming stereochemistry and detecting impurities. For example:
- 1H NMR : Signals for the Boc group (δ ~1.4 ppm, singlet) and pyrrolidine protons (δ 3.0–4.0 ppm) help identify substitution patterns. Coupling constants (J values) between H-2 and H-3 protons confirm cis or trans stereochemistry .
- 13C NMR : The carbonyl carbon of the Boc group appears at δ ~155 ppm, while methyl groups resonate at δ ~28 ppm .
Contradictions in data (e.g., unexpected splitting) may arise from residual solvents or diastereomeric impurities, necessitating repeated purification or 2D NMR (COSY, HSQC) for resolution .
Advanced Research Questions
Q. What strategies mitigate low yields in the stereoselective amination of pyrrolidine intermediates?
- Methodological Answer : Low yields often stem from competing side reactions (e.g., over-alkylation) or incomplete stereochemical control. Solutions include:
- Protecting group optimization : Using orthogonal protecting groups (e.g., Boc for amines, TBS for alcohols) to direct reactivity .
- Catalytic asymmetric synthesis : Chiral catalysts like Jacobsen’s Co-salen complexes or enzymes (e.g., transaminases) can enhance enantiomeric excess (ee) .
- Reaction monitoring : Real-time techniques like FTIR or LC-MS track intermediate formation and adjust conditions dynamically .
Q. How do computational methods aid in predicting the compound’s reactivity and stability under varying pH conditions?
- Methodological Answer : Density functional theory (DFT) calculations and molecular dynamics simulations predict:
- Boc group stability : Hydrolysis rates under acidic/basic conditions, with protonation of the carbonyl oxygen accelerating cleavage .
- Conformational flexibility : The pyrrolidine ring’s puckering modes influence hydrogen bonding and solubility .
Experimental validation via pH-dependent stability assays (e.g., HPLC monitoring of degradation products) complements computational models .
Data Contradiction and Optimization
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer : Contradictions may arise from polymorphic forms or residual solvents. Steps include:
- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) confirms molecular packing and purity.
- Thermogravimetric analysis (TGA) : Differentiates between solvated and anhydrous forms .
- Standardized protocols : Adopt consistent drying and characterization conditions (e.g., vacuum drying for 24 hours) .
Q. What experimental design principles optimize the scalability of multi-step syntheses involving this compound?
- Methodological Answer : Key considerations for scalability:
- Solvent selection : Replace dichloromethane with greener solvents (e.g., 2-MeTHF) to improve safety and reduce costs .
- Catalyst recycling : Immobilized catalysts or flow chemistry setups enhance reproducibility and reduce waste .
- Process analytical technology (PAT) : In-line monitoring tools (e.g., ReactIR) identify bottlenecks (e.g., slow intermediates) for real-time adjustments .
Application-Oriented Questions
Q. How is this compound utilized in the design of enzyme inhibitors?
- Methodological Answer : The compound serves as a rigid scaffold for targeting enzyme active sites. For example:
- Protease inhibitors : The pyrrolidine ring mimics transition-state geometries in serine proteases. Modifications at the 3-amino group (e.g., introducing fluorophores or bioisosteres) enhance binding affinity .
- Kinase inhibitors : The Boc group improves membrane permeability, while the methyl group at C-2 reduces metabolic degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
